2-(3-Amino-4-chlorophenoxy)-N,N-dimethylacetamide
Description
Properties
Molecular Formula |
C10H13ClN2O2 |
|---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
2-(3-amino-4-chlorophenoxy)-N,N-dimethylacetamide |
InChI |
InChI=1S/C10H13ClN2O2/c1-13(2)10(14)6-15-7-3-4-8(11)9(12)5-7/h3-5H,6,12H2,1-2H3 |
InChI Key |
UTAYWBZOLZAQES-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)COC1=CC(=C(C=C1)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-chlorophenoxy)-N,N-dimethylacetamide typically involves the reaction of 3-amino-4-chlorophenol with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-4-chlorophenoxy)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The chloro group can be reduced to form the corresponding phenol.
Substitution: The chloro group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include nitro or nitroso derivatives, phenols, and substituted phenoxy compounds. These products can have different properties and applications depending on the functional groups introduced .
Scientific Research Applications
2-(3-Amino-4-chlorophenoxy)-N,N-dimethylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Amino-4-chlorophenoxy)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The amino and chloro groups play a crucial role in its reactivity and binding affinity to these targets. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-chlorophenol
- 2-Chloro-4-nitrophenol
- 4-Amino-2-chlorophenol
Uniqueness
2-(3-Amino-4-chlorophenoxy)-N,N-dimethylacetamide is unique due to its specific substitution pattern and the presence of both amino and chloro groups on the phenoxy ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(3-Amino-4-chlorophenoxy)-N,N-dimethylacetamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of structurally analogous acetamides involves multi-step reactions. For example, substitution reactions using substituted nitrobenzenes and alcohols under alkaline conditions (e.g., K₂CO₃ in DMF at 80–100°C) are common . Subsequent reduction of nitro groups to amines (e.g., Fe/HCl) and condensation with acetamide precursors (using coupling agents like EDC/HCl) are critical steps . Optimization requires pH control (e.g., pH 4–6 for nitro reduction) and temperature modulation (e.g., 60–80°C for condensation) to minimize side reactions.
Q. How can the molecular structure and intramolecular interactions of this compound be characterized?
- Methodological Answer : X-ray crystallography (e.g., single-crystal analysis) reveals planar conformations and hydrogen-bonding patterns. For example, related acetamides exhibit N–H⋯O hydrogen bonds stabilizing crystal packing . Computational tools (DFT calculations) predict electronic properties like HOMO-LUMO gaps, while FTIR and NMR (¹H/¹³C) validate functional groups (e.g., amine NH₂ at δ 5.2–5.5 ppm, aromatic protons at δ 6.8–7.4 ppm) .
Q. What solvents are compatible with this compound for experimental applications?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) are ideal due to the compound’s moderate solubility. N,N-Dimethylacetamide (DMAC), with a boiling point of 140°C and low vapor pressure, is particularly effective for high-temperature reactions . Solubility tests in ethanol, dichloromethane, and ethyl acetate (1:1 v/v) can guide recrystallization protocols .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., Cl, NH₂) influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?
- Methodological Answer : The electron-withdrawing Cl group meta to the amino group enhances electrophilicity at the phenoxy oxygen, facilitating SNAr reactions. For instance, coupling with boronic acids (Suzuki-Miyaura) under Pd catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, 80°C) can introduce aryl groups . Kinetic studies (HPLC monitoring) quantify reaction rates under varying substituent patterns .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., bacterial strains, cancer cell lines). A systematic approach includes:
- Dose-response studies (IC₅₀/EC₅₀ determination) .
- Comparative analysis with analogs (e.g., 2-(4-Chlorophenoxy)-N-methylacetamide) to isolate substituent effects .
- Mechanistic assays (e.g., ROS induction, apoptosis markers) to link structure to bioactivity .
Q. How can the compound’s stability under oxidative or hydrolytic conditions be assessed for drug development?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC-UV monitoring detect degradation products. Hydrolytic susceptibility is tested at pH 1.2 (simulated gastric fluid) and pH 7.4 (blood), while oxidative stability uses 3% H₂O₂ . LC-MS identifies major degradation pathways (e.g., dechlorination or amide hydrolysis) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
